Dextromethorphan hydrobromide monohydrate Dextromethorphan hydrobromide monohydrate Dextromethorphan hydrobromide is the hydrobromide and monohydrate of the antitussive drug dextromethorphan. It is a hydrate and a hydrobromide. It contains a dextromethorphan.
Dextromethorphan Hydrobromide is the hydrobromide salt form of dextromethorphan, a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex.
Methyl analog of DEXTRORPHAN that shows high affinity binding to several regions of the brain, including the medullary cough center. This compound is an NMDA receptor antagonist (RECEPTORS, N-METHYL-D-ASPARTATE) and acts as a non-competitive channel blocker. It is one of the widely used ANTITUSSIVES, and is also used to study the involvement of glutamate receptors in neurotoxicity.
Brand Name: Vulcanchem
CAS No.: 6700-34-1
VCID: VC20741029
InChI: InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1
SMILES: CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br
Molecular Formula: C18H28BrNO2
Molecular Weight: 370.3 g/mol

Dextromethorphan hydrobromide monohydrate

CAS No.: 6700-34-1

Cat. No.: VC20741029

Molecular Formula: C18H28BrNO2

Molecular Weight: 370.3 g/mol

* For research use only. Not for human or veterinary use.

Dextromethorphan hydrobromide monohydrate - 6700-34-1

CAS No. 6700-34-1
Molecular Formula C18H28BrNO2
Molecular Weight 370.3 g/mol
IUPAC Name (1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide
Standard InChI InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1
Standard InChI Key STTADZBLEUMJRG-IKNOHUQMSA-N
Isomeric SMILES CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br
SMILES CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br
Canonical SMILES CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br
Appearance Assay:≥98%A crystalline solid
Colorform White to slightly yellow crystalline powde
Melting Point 122-124
109-111 °C

Chemical Identity and Structure

Nomenclature and Identification

Dextromethorphan hydrobromide monohydrate is formally identified by its Chemical Abstracts Service (CAS) registry number 6700-34-1 . The compound is known by several synonyms including DXM HBr monohydrate, (9S,13S,14S)-3-methoxy-17-methylmorphinan hydrobromide, and D-3-methoxy-N-methylmorphinan hydrobromide monohydrate . It represents the dextrorotatory enantiomer of levomethorphan, which is the methyl ether of levorphanol . According to the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, it is systematically designated as (+)-3-methoxy-17-methyl-9α,13α,14α-morphinan hydrobromide monohydrate .

Molecular Structure and Properties

The molecular formula of dextromethorphan hydrobromide monohydrate is C₁₈H₂₈BrNO₂·H₂O with a molecular weight of 370.33 g/mol . The compound contains a morphinan skeleton, which consists of four fused rings with specific stereochemistry. Key molecular identification parameters include:

ParameterValueReference
Molecular FormulaC₁₈H₂₈BrNO₂·H₂O
Molecular Weight370.33 g/mol
InChIKeyQYPSYPPSHXDFLV-UHFFFAOYSA-N
Specific Rotation[α]D²⁵ +26° to +30° (c=1.85, H₂O)
LogP (estimated)1.351

The parent compound, dextromethorphan, exhibits dextrorotatory optical activity with a specific rotation in water of +27.6° (20°C, Sodium D-line) . The bromide salt form modifies this value slightly to the range of +26° to +30° .

Physical Characteristics

Dextromethorphan hydrobromide monohydrate appears as a white to off-white crystalline solid . Unlike the free base form, which is insoluble in water, the hydrobromide salt shows moderate aqueous solubility, making it pharmacologically advantageous for formulation purposes. The physical properties of the compound are detailed in the following table:

Physical PropertyValueReference
Physical FormSolid
ColorWhite to Off-White
Melting Point116-119°C
Flash Point11°C
pH (10g/L, 25°C)5.2-6.5
SolubilitySparingly soluble in water, freely soluble in ethanol (96%)
Storage ConditionsStore at room temperature

Pharmacological Properties

Mechanism of Action

Dextromethorphan hydrobromide monohydrate functions primarily as an antitussive agent through central mechanisms rather than local effects on the respiratory tract . Unlike other morphinan compounds, it lacks significant mu-opioid receptor activity, which explains its non-analgesic and non-addictive properties . Its cough suppression mechanism involves elevation of the cough threshold in the central nervous system without inhibiting ciliary activity in the respiratory tract .

The compound exerts its effects through multiple receptor systems, most notably:

  • N-methyl-D-aspartate (NMDA) receptor antagonism

  • Sigma-1 receptor agonism

  • Serotonin reuptake inhibition

  • Nicotinic acetylcholine receptor antagonism

Research indicates that dextromethorphan binds to and inhibits NMDA receptors with an IC₅₀ value of 0.55 μM, and also acts on nicotinic receptors with IC₅₀ values ranging from 0.7 to 60 μM .

Pharmacodynamics

The pharmacodynamic profile of dextromethorphan hydrobromide monohydrate is complex, involving interactions with multiple receptor systems. Comprehensive receptor binding data demonstrates its affinity for various targets across different species, as shown in the following table:

Receptor/TargetDXM (K₁, nM)DXO (K₁, nM)SpeciesReference
NMDAR (MK-801)2120-8945486-906Rat
σ₁142-652118-481Rat
σ₂11060-2286411325-15582Rat
MOR1280420Rat
DOR1150034700Rat
KOR70005950Rat
SERT23-40401-484Rat
NET240+340+Rat
DAT1000+1000+Rat
5-HT₁ₐ1000+1000+Rat

In this table, DXM refers to dextromethorphan and DXO refers to dextrorphan, its primary active metabolite. The values represent binding affinities where smaller numbers indicate stronger binding .

Pharmacokinetics

Following oral administration, dextromethorphan hydrobromide monohydrate undergoes rapid absorption from the gastrointestinal tract, enters the bloodstream, and crosses the blood-brain barrier . The pharmacokinetic parameters of this compound are significantly influenced by genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6.

The average therapeutic dose for antitussive effects ranges between 10 and 45 mg, depending on individual factors . The International Society for the Study of Cough recommends "an adequate first dose of medication is 60 mg in the adult and repeat dosing should be infrequent rather than qds recommended" .

Key pharmacokinetic parameters include:

ParameterValueNotesReference
Elimination Half-life~4 hoursExtensive metabolizers
Elimination Half-life~13 hoursWith quinidine co-administration
Duration of Action3-8 hoursHydrobromide form
Duration of Action10-12 hoursPolistirex form

The metabolism of dextromethorphan involves several pathways, with O-demethylation being the primary route:

  • O-demethylation to dextrorphan (via CYP2D6)

  • N-demethylation to 3-methoxymorphinan

  • Partial conjugation with glucuronic acid and sulfate ions

The O-demethylation pathway contributes to at least 80% of dextrorphan formation during metabolism . Population studies have identified significant variability in metabolizer status, with one American study finding 84.3% "fast" (extensive) metabolizers, 6.8% "intermediate" metabolizers, and 8.8% "slow" metabolizers . This variation has important clinical implications as slow metabolizers may experience more pronounced and prolonged effects from standard doses.

Synthesis and Manufacturing

Synthetic Routes

Multiple synthetic pathways exist for producing dextromethorphan hydrobromide monohydrate, with ongoing research focusing on improving efficiency and environmental sustainability. Several established methods include:

Racemate Separation

This approach involves the separation of racemic hydroxy N-methylmorphinan using tartaric acid followed by methylation of the hydroxyl group. When (D)-tartrate is employed, the (+)-isomer (dextromethorphan) remains as the product . This synthetic pathway was patented by Roche in 1950 .

Traditional Synthesis with Raney Nickel

The traditional synthetic route utilizes Raney nickel as a catalyst and has been progressively refined, including modifications incorporating ibuprofen and aluminum chloride (AlCl₃) . This method offers cost-effectiveness under moderate reaction conditions and is suitable for industrial-scale production .

Grewe's Cyclization

Grewe's cyclization presents advantages in handling chemicals, producing higher yields and greater product purity compared to other methods . An improved version involves formylation of octabase prior to cyclization, which avoids ether cleavage as a side reaction and yields higher product concentrations than processes without N-substitution or N-methylation . In some applications, purification is accomplished through formation of a brucine salt . This improved process has also been patented by Roche .

Emerging Methods

Current research continues to explore more environmentally friendly synthesis routes, including approaches utilizing ionic liquids .

Industrial Production Considerations

The industrial production of dextromethorphan hydrobromide monohydrate must account for several critical factors:

  • Stereochemical purity - ensuring the dextrorotatory enantiomer is isolated

  • Salt formation conditions - controlling hydration to consistently yield the monohydrate form

  • Purification processes - removing synthetic impurities and ensuring pharmaceutical grade quality

  • Scale-up challenges - maintaining reaction efficiency at commercial production volumes

Safety ParameterClassificationReference
GHS SymbolsGHS06, GHS09
Signal WordDanger
Hazard StatementsH301-H411 (Toxic if swallowed; Toxic to aquatic life with long-lasting effects)
Precautionary StatementsP264-P270-P273-P301+P310-P391-P405
Hazard CodesF, T (Flammable, Toxic)
Risk Statements11-23/24/25-39/23/24/25
Safety Statements7-16-36/37-45
WGK Germany3 (Severe hazard to waters)

These classifications emphasize the need for proper handling procedures in both research and manufacturing settings.

Clinical Applications

Therapeutic Uses

The primary therapeutic application of dextromethorphan hydrobromide monohydrate is as an antitussive (cough suppressant) agent in numerous over-the-counter and prescription cough and cold formulations . Its centrally-acting mechanism elevates the cough threshold without suppressing respiratory function or ciliary activity .

In recent developments, the FDA approved combinations of dextromethorphan with:

  • Bupropion (in 2022) as a rapid-acting antidepressant for major depressive disorder

  • Quinidine for specific neurological indications

  • Promethazine as a combination cough suppressant/antihistamine (ranked as the 260th most commonly prescribed medication in the US in 2022, with more than 1 million prescriptions)

  • Brompheniramine and pseudoephedrine as a multi-action cold remedy (ranked as the 265th most commonly prescribed medication in the US in 2022, with more than 1 million prescriptions)

A placebo-controlled, double-blind, randomized clinical trial has evaluated the efficacy of dextromethorphan hydrobromide for acute cough in pediatric populations, indicating ongoing research interest in expanding its clinical applications .

Dosage Forms and Administration

Dextromethorphan hydrobromide monohydrate is available in multiple pharmaceutical formulations, including:

  • Immediate-release forms (syrups, lozenges, gelcaps)

  • Extended-release preparations (as dextromethorphan polistirex, where the drug is bound to an ion-exchange resin based on polystyrene sulfonic acid)

Standard adult dosing for antitussive effects ranges from 10-45 mg, though the International Society for the Study of Cough recommends 60 mg as an adequate first dose with infrequent repeat dosing rather than four-times-daily administration .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator